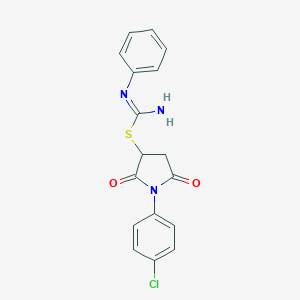![molecular formula C27H25NO7S3 B400955 DIMETHYL 2-[7-METHOXY-2,2-DIMETHYL-1-(2-PHENOXYACETYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B400955.png)
DIMETHYL 2-[7-METHOXY-2,2-DIMETHYL-1-(2-PHENOXYACETYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(2,2-dimethyl-7-(methyloxy)-1-[(phenyloxy)acetyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that includes a quinoline core, dithiole rings, and various functional groups
Métodos De Preparación
The synthesis of DIMETHYL 2-[7-METHOXY-2,2-DIMETHYL-1-(2-PHENOXYACETYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves multiple steps, typically starting with the preparation of the quinoline core. Common synthetic routes include the Gould–Jacob, Friedländer, and Skraup methods, which are well-known for constructing quinoline derivatives . The reaction conditions often involve the use of transition metal catalysts, ionic liquids, or green chemistry protocols to enhance yield and reduce environmental impact .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline core to dihydroquinoline derivatives.
Aplicaciones Científicas De Investigación
Dimethyl 2-(2,2-dimethyl-7-(methyloxy)-1-[(phenyloxy)acetyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate has several research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are investigated for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: The compound is explored for its anticancer properties and ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for its anticancer activity. Additionally, the dithiole rings can chelate metal ions, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar compounds include other quinoline derivatives and dithiole-containing molecules. For example:
Quinoline N-oxides: These compounds share the quinoline core but differ in their oxidation state and functional groups.
Dithiolethiones: These molecules contain dithiole rings and are known for their antioxidant properties.
Pyrimido[4,5-d]pyrimidines: These bicyclic compounds have similar structural features but differ in their nitrogen atom arrangement.
Dimethyl 2-(2,2-dimethyl-7-(methyloxy)-1-[(phenyloxy)acetyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate stands out due to its unique combination of functional groups and potential for diverse applications.
Propiedades
Fórmula molecular |
C27H25NO7S3 |
|---|---|
Peso molecular |
571.7g/mol |
Nombre IUPAC |
dimethyl 2-[7-methoxy-2,2-dimethyl-1-(2-phenoxyacetyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C27H25NO7S3/c1-27(2)23(36)20(26-37-21(24(30)33-4)22(38-26)25(31)34-5)17-12-11-16(32-3)13-18(17)28(27)19(29)14-35-15-9-7-6-8-10-15/h6-13H,14H2,1-5H3 |
Clave InChI |
NHQPFNSYPAFQBH-UHFFFAOYSA-N |
SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)COC4=CC=CC=C4)C=C(C=C3)OC)C |
SMILES canónico |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)COC4=CC=CC=C4)C=C(C=C3)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3-Fluoro-phenyl)-benzooxazol-5-yl]-3-methyl-4-nitro-benzamide](/img/structure/B400873.png)
![N-[2-(2,5-Dichloro-phenyl)-benzooxazol-5-yl]-3-methyl-4-nitro-benzamide](/img/structure/B400874.png)
![3,4-Dibromo-6-methoxy-2-({[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B400876.png)
![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-naphthamide](/img/structure/B400880.png)





![4-[(2-methoxyphenyl)diazenyl]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B400890.png)
![4-[(4-fluorophenyl)diazenyl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B400891.png)
![(4E)-5-methyl-4-[2-(naphthalen-2-yl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B400896.png)

